molecular formula C26H18O10 B592394 Bacillosporin C

Bacillosporin C

Cat. No.: B592394
M. Wt: 490.4 g/mol
InChI Key: KHBPWHLZTSXJPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bacillosporin C is formed from the lactone bacillosporin D in the mangrove endophytic fungus SBE-14 . The compound is an anhydride, which means it is formed by the removal of water from another compound. The specific synthetic routes and reaction conditions for this compound are not extensively documented, but it is known to be isolated from natural sources.

Industrial Production Methods: Industrial production of this compound involves the cultivation of the fungus Talaromyces bacillosporus under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Bacillosporin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxaphenalenone derivatives, while reduction could produce various reduced forms of this compound .

Scientific Research Applications

Bacillosporin C has a wide range of scientific research applications:

Comparison with Similar Compounds

    Bacillosporin D: A lactone precursor to Bacillosporin C.

    Other Oxaphenalenone Dimers: Compounds such as oxaphenalenone dimers isolated from other fungal species.

Uniqueness: this compound is unique due to its dimeric structure and its dual activity as both an antibiotic and an acetylcholinesterase inhibitor . This combination of properties makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBPWHLZTSXJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of Bacillosporin C and what are its structural features?

A1: this compound is a natural product originally isolated from the fungus Talaromyces bacillosporus []. It is an oxaphenalenone dimer characterized by its seven-ring structure. Recently, it was also isolated from the mangrove endophytic fungus SBE-14 found in the South China Sea [, ]. While its full spectroscopic characterization is available [], its exact molecular formula and weight are not explicitly reported in the provided abstracts.

Q2: What is known about the biological activity of this compound?

A2: Limited information is available regarding the biological activity of this compound. While its structural analogue, Bacillosporin D, has shown strong inhibitory activity against KB cells (a human carcinoma cell line), this compound itself has not been extensively studied for this activity []. Further research is needed to fully elucidate its potential anticancer properties and to explore other possible bioactivities.

Q3: Are there any proposed biosynthetic pathways for this compound?

A3: Based on its structure, it is suggested that this compound is biosynthetically produced by the transformation of Bacillosporin D. This transformation involves the unusual conversion of a lactone moiety in Bacillosporin D to an anhydride in this compound []. This unique transformation is of particular interest for understanding the biosynthetic capabilities of the producing organisms.

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